5-[(1-Indolyl)methyl]-3-methylisoxazole
Overview
Description
5-[(1-Indolyl)methyl]-3-methylisoxazole is a compound that features both an indole and an isoxazole moiety. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activities . Isoxazole is another heterocyclic compound that is often used in medicinal chemistry due to its stability and biological activity.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 21225 g/mol , which could influence its pharmacokinetic properties.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .
Biochemical Analysis
Biochemical Properties
5-[(1-Indolyl)methyl]-3-methylisoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to either inhibition or activation of the enzymes, thereby affecting the metabolic pathways they regulate.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of various signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can affect the expression of genes involved in these processes, thereby influencing cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, indole derivatives are known to bind to nuclear receptors, modulating their activity and influencing gene expression . Additionally, this compound can inhibit or activate enzymes, thereby affecting the biochemical pathways they regulate.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term studies have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced over time, while others diminish.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various endogenous and exogenous compounds . This compound can also affect metabolic flux and metabolite levels, altering the balance of metabolic pathways and influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its ability to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Indolyl)methyl]-3-methylisoxazole typically involves the construction of the indole and isoxazole rings separately, followed by their coupling. One common method involves the reaction of indole derivatives with isoxazole precursors under specific conditions. For instance, the reaction of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate can form the indole moiety, which is then coupled with an isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
5-[(1-Indolyl)methyl]-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(1-Indolyl)methyl]-3-methylisoxazole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Isoxazole derivatives: Various compounds with isoxazole rings used in medicinal chemistry.
Uniqueness
5-[(1-Indolyl)methyl]-3-methylisoxazole is unique due to its combination of indole and isoxazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
5-(indol-1-ylmethyl)-3-methyl-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-8-12(16-14-10)9-15-7-6-11-4-2-3-5-13(11)15/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFIAHARAHNDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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